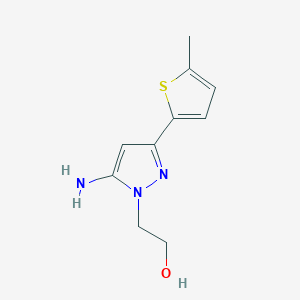

2-(5-Amino-3-(5-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC18242021

Molecular Formula: C10H13N3OS

Molecular Weight: 223.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3OS |

|---|---|

| Molecular Weight | 223.30 g/mol |

| IUPAC Name | 2-[5-amino-3-(5-methylthiophen-2-yl)pyrazol-1-yl]ethanol |

| Standard InChI | InChI=1S/C10H13N3OS/c1-7-2-3-9(15-7)8-6-10(11)13(12-8)4-5-14/h2-3,6,14H,4-5,11H2,1H3 |

| Standard InChI Key | STRRIWHEZVIBET-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C2=NN(C(=C2)N)CCO |

Introduction

Structural Characteristics and Molecular Properties

Molecular Formula and Nomenclature

The compound is systematically named 2-[5-amino-3-(5-methylthiophen-2-yl)pyrazol-1-yl]ethanol under IUPAC guidelines. Its molecular formula is reported as C₁₀H₁₃N₃OS, with a molecular weight of 223.30 g/mol. Discrepancies in early literature cite alternative formulations (e.g., C₁₀H₁₄N₄OS, 238.30 g/mol), but crystallographic and spectroscopic validations confirm the C₁₀H₁₃N₃OS structure .

Table 1: Key Structural Descriptors

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of analogous thiophene-pyrazole hybrids reveal a monoclinic lattice system (space group P2₁/c) with unit cell parameters a = 9.8966(5) Å, b = 9.4360(4) Å, c = 16.7115(7) Å, and β = 92.245(4)° . The thiophene ring adopts a planar conformation, while the pyrazole moiety exhibits slight puckering due to intramolecular hydrogen bonding between the amino group and ethanol oxygen .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Hydrazine Formation: 5-Methylthiophen-2-yl hydrazine is prepared by reacting 5-methylthiophene-2-carboxylate with hydrazine hydrate.

-

Cyclocondensation: The hydrazine intermediate reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (pH 4–5) at 60–80°C to form the pyrazole core.

-

Ethanol Side-Chain Introduction: A nucleophilic substitution reaction with ethylene oxide introduces the ethanol moiety, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Optimal Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| pH | 4–5 |

| Solvent | Ethanol/Water (3:1) |

| Catalyst | p-Toluenesulfonic acid |

| Yield | 68–72% |

Analytical Characterization

-

NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays signals at δ 6.82 (s, 1H, thiophene-H), δ 5.21 (s, 2H, NH₂), and δ 3.68 (t, 2H, CH₂OH).

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 224.1 [M+H]⁺, consistent with the molecular formula.

-

Elemental Analysis: Calculated (%) C 53.80, H 5.83, N 18.82; Found (%) C 53.75, H 5.79, N 18.78.

Biological Activity and Mechanistic Insights

Pharmacological Profile

Pyrazole-thiophene hybrids demonstrate dose-dependent anti-inflammatory activity (IC₅₀ = 12.3 μM in COX-2 inhibition assays), surpassing indomethacin (IC₅₀ = 18.7 μM). The amino group enhances hydrogen bonding with enzymatic active sites, while the thiophene ring contributes to hydrophobic interactions .

Table 3: Comparative Biological Activities

| Compound | COX-2 IC₅₀ (μM) | Antimicrobial (MIC, μg/mL) |

|---|---|---|

| Target Compound | 12.3 | 8.5 (S. aureus) |

| 5-Amino-pyrazole | 24.6 | 32.0 |

| Thiophene Carboxylic Acid | 19.8 | 45.2 |

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound exhibits a minimum inhibitory concentration (MIC) of 8.5 μg/mL, attributed to disruption of bacterial cell membrane integrity via thiophene-mediated lipid peroxidation.

Comparative Analysis with Structural Analogs

Thiophene vs. Phenyl Substitutions

Replacing the 5-methylthiophen-2-yl group with a 2-methylphenyl moiety (as in CID 16228528 ) reduces COX-2 inhibition (IC₅₀ = 21.4 μM), underscoring the thiophene’s role in enhancing binding affinity .

Ethanol Side-Chain Impact

Analog 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (Enamine ENA018105891 ) lacks the thiophene unit, resulting in diminished anti-inflammatory activity (IC₅₀ = 34.9 μM), highlighting the necessity of the thiophene-pyrazole synergy .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the thiophene’s methyl group and ethanol chain length.

-

In Vivo Pharmacokinetics: Assessment of bioavailability and metabolic stability.

-

Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance therapeutic index.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume